N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core, a phenyl-substituted dihydroimidazole ring, and a thioacetamide linkage to a furan-2-ylmethyl group. This structure combines electron-rich aromatic systems (furan, phenyl) with a sulfur-containing triazole scaffold, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-7,10H,8-9,11-12H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLPWLLANATWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NCC3=CC=CO3)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.
Thioacetamide Introduction: The thioacetamide group is introduced via nucleophilic substitution reactions, often using thioacetic acid or its derivatives.
Furan-2-ylmethyl Group Attachment: This step involves the alkylation of the intermediate compound with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The imidazo[2,1-c][1,2,4]triazole moiety can be reduced under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Reduced imidazo[2,1-c][1,2,4]triazole derivatives.
Substitution: Various N-substituted thioacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial or anticancer activities. Research is ongoing to determine its efficacy and mechanism of action in various biological systems.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Key Compounds:
Structural and Functional Comparisons:
Key Insights :
- The target compound’s imidazo-triazole core may enhance metabolic stability compared to simpler triazoles .
- The thioacetamide linkage (–S–CO–NH–) could improve lipophilicity and membrane permeability relative to acetamides in .
- Unlike the nitro-substituted analogs (6b, 6c), the furan group in the target compound may reduce electrophilic toxicity while retaining π-π stacking interactions .
Thiadiazole and Thioacetamide Derivatives
Key Compounds:
Comparative Analysis:
Key Insights :
- The target compound’s imidazo-triazole core lacks the β-lactam ring of pharmacopeial thiadiazoles, suggesting a different mechanism of action .
- Unlike 4.1’s trichloroethyl group, the furan substituent in the target compound may reduce halogen-related toxicity .
Research Implications
- Synthetic Optimization : The target compound’s synthesis may benefit from Cu(I)-catalyzed cycloaddition (as in ) or acid-mediated cyclization () .
- Bioactivity Screening : Prioritize assays for PFOR inhibition (cf. ) and β-lactamase resistance (cf. –4) .
- Spectroscopic Profiling : Compare IR C=O stretches (1670–1682 cm⁻¹) and ¹H NMR aromatic shifts (δ 7.2–8.6 ppm) with analogs to validate structure .
Biological Activity
N-(furan-2-ylmethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 435.4 g/mol |
| CAS Number | 923113-19-3 |
Biological Activity Overview
The biological activity of this compound is largely attributed to its triazole structure, which has been extensively studied for various pharmacological effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain triazole derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ciprofloxacin .
- Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger. Studies have reported that derivatives with specific substitutions enhance antifungal activity significantly .
The mechanism by which triazole compounds exert their effects typically involves the inhibition of fungal cytochrome P450 enzymes (particularly lanosterol demethylase), crucial for ergosterol synthesis in fungal cell membranes. This action disrupts cell membrane integrity and function .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the triazole ring and side chains can enhance biological activity. For example:
- Phenyl Substituents : The presence of electron-donating groups on phenyl rings has been correlated with increased antibacterial potency.
- Chain Length Variations : Adjustments in alkyl chain lengths attached to the triazole scaffold influence the overall activity; longer chains may reduce efficacy .
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated various triazole derivatives against drug-resistant strains of bacteria. Among the tested compounds, one derivative exhibited an MIC of 0.125 μg/mL against MRSA, outperforming traditional antibiotics like vancomycin . -
Evaluation of Antifungal Properties :
Another investigation focused on the antifungal potential of similar compounds revealed that certain derivatives achieved MIC values as low as 0.5 μg/mL against A. flavus, showcasing their potential as effective antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
